molecular formula C33H58O2Si B13438752 (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one

Cat. No.: B13438752
M. Wt: 514.9 g/mol
InChI Key: MUZZTZHUESSIHK-ACBDEFBISA-N
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Description

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one is a synthetic derivative of cholesterol. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to the hydroxyl group at the 3-beta position of the cholest-5-en-24-one structure. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under a variety of reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one typically involves the protection of the hydroxyl group in cholesterol. The process begins with the reaction of cholesterol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholesterol, which can then be oxidized to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve the use of fluoride ions (e.g., tetrabutylammonium fluoride) to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols.

Scientific Research Applications

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is used in studies involving cholesterol metabolism and its derivatives.

    Medicine: Research on cholesterol-related compounds often involves this derivative to understand its role in various biological processes.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one involves its interaction with various molecular targets and pathways. The TBDMS group provides stability to the molecule, allowing it to participate in reactions without degradation. The cholest-5-en-24-one core can interact with enzymes and receptors involved in cholesterol metabolism, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (3beta)-3-Hydroxycholest-5-en-24-one: Lacks the TBDMS protecting group.

    (3beta)-3-Acetoxycholest-5-en-24-one: Has an acetyl protecting group instead of TBDMS.

    (3beta)-3-Methoxycholest-5-en-24-one: Contains a methoxy group at the 3-beta position.

Uniqueness

The presence of the TBDMS group in (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one provides unique stability and reactivity compared to other similar compounds. This makes it particularly useful in synthetic chemistry and research applications where stability under various conditions is required.

Properties

Molecular Formula

C33H58O2Si

Molecular Weight

514.9 g/mol

IUPAC Name

(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-one

InChI

InChI=1S/C33H58O2Si/c1-22(2)30(34)16-11-23(3)27-14-15-28-26-13-12-24-21-25(35-36(9,10)31(4,5)6)17-19-32(24,7)29(26)18-20-33(27,28)8/h12,22-23,25-29H,11,13-21H2,1-10H3/t23-,25+,26+,27-,28+,29+,32+,33-/m1/s1

InChI Key

MUZZTZHUESSIHK-ACBDEFBISA-N

Isomeric SMILES

C[C@H](CCC(=O)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C

Canonical SMILES

CC(C)C(=O)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

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